molecular formula C7H8ClNO2S B1342371 4-Chloro-2-(methylsulfonyl)aniline CAS No. 102153-42-4

4-Chloro-2-(methylsulfonyl)aniline

Cat. No. B1342371
CAS RN: 102153-42-4
M. Wt: 205.66 g/mol
InChI Key: FGQDFMQIRCHBHY-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)aniline is a pale purple to grey-brown crystalline powder . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes, and pharmaceutical and chemical production processes .


Synthesis Analysis

The synthesis of 2-chloro-4-methylsulfonyl-aniline involves a mixture of 2-chloro-4-methylsulfonyl-1-nitro-benzene in EtOH and a saturated NH4Cl solution. This mixture is heated to 90 °C, and then Fe is added in one portion .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(methylsulfonyl)aniline is C7H8ClNO2S . Its molecular weight is 205.664 g/mol .


Chemical Reactions Analysis

Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described. In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .


Physical And Chemical Properties Analysis

4-Chloro-2-(methylsulfonyl)aniline has a molecular weight of 205.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its XLogP3 is 1.5 .

Scientific Research Applications

  • Chemoselective Reactions : 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, a compound related to 4-Chloro-2-(methylsulfonyl)aniline, is involved in chemoselective SNAr reactions with amines. These reactions are influenced by weak bases and steric factors (Baiazitov et al., 2013).

  • Synthesis of Sulfonated Compounds : A process for facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines is reported. This synthesis involves anilines as the aryl source and sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

  • Pharmacological Evaluation : A series of 4-(methylsulfonyl)aniline derivatives were synthesized for potential anti-inflammatory applications. These compounds were evaluated using an egg-white induced edema model in rats (Mahdi, Mohammed, & Jassim, 2012).

  • Ortho-Chlorination of Aryls : 1-Chloro-1,2-benziodoxol-3-one, a powerful chlorinating agent, is used for ortho-selective chlorination of anilides and sulfonamides, showcasing its application in modifying aniline derivatives (Vinayak et al., 2018).

  • Synthesis of Benzothiazine Derivatives : 4H-1,4-Benzothiazine-1,1-dioxide derivatives were synthesized from 2-(methylsulfanyl)aniline through a sequence of reactions, highlighting its utility in creating structurally diverse compounds (Montis et al., 2008).

  • Polymers and Conductivity : Research into the synthesis and properties of polymers derived from aniline compounds, like the sulfonated polyaniline and its derivatives, is significant. These studies explore their solubility, electrical conductivity, and applications in areas like anti-corrosion coatings (Salih, 2010; Xing et al., 2014).

Safety And Hazards

4-Chloro-2-(methylsulfonyl)aniline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapours, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

4-chloro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQDFMQIRCHBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(methylsulfonyl)aniline

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